N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing acetamide side chain and a 2-methylphenyl substituent on the pyrimidinone core. Its structure combines a hydrophobic 4-butylphenyl group with a thioether linkage, which may enhance binding to biological targets while influencing solubility and metabolic stability. Crystallographic studies of analogous compounds (e.g., chlorophenyl derivatives) highlight the importance of hydrogen bonding and π-π stacking in stabilizing their molecular conformations .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-3-4-8-18-10-12-19(13-11-18)26-22(29)16-32-25-27-20-14-15-31-23(20)24(30)28(25)21-9-6-5-7-17(21)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTOQUFCMILQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Basic Information
- Molecular Formula : C29H27N3O3S2
- Molecular Weight : 529.67 g/mol
- CAS Number : Not specifically listed in the provided sources.
Structural Characteristics
The structure of this compound features:
- A butylphenyl group,
- A thieno[3,2-d]pyrimidin moiety,
- A sulfanyl linkage,
- An acetamide functional group.
These structural components are known to influence the compound's interaction with biological targets.
Anticancer Potential
Research indicates that compounds similar to N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer cell lines (NCI-H460) .
Cytotoxicity Studies
A detailed study on a related compound demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), T47D (breast cancer), and Vero (normal cell line).
- Results : The compound displayed a higher cytotoxicity profile compared to standard chemotherapeutic agents like hydroxyurea, suggesting its potential as an anticancer agent .
While specific mechanisms for this compound are still under investigation, it is hypothesized that the thieno[3,2-d]pyrimidine scaffold may interact with cellular pathways involved in apoptosis and cell cycle regulation. This is supported by findings from related compounds that target sirtuin proteins and epidermal growth factor receptors .
Study 1: Screening for Anticancer Activity
In a screening study of various thieno[3,2-d]pyrimidine derivatives:
- Objective : Identify compounds with significant anticancer properties.
- Findings : Several derivatives exhibited micromolar inhibitory activity against multiple cancer cell lines. The study emphasized the need for further exploration of structural modifications to enhance potency .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that:
- Modifications on the phenyl rings significantly affect the biological activity.
- The presence of electron-donating or withdrawing groups can enhance or diminish anticancer efficacy.
Data Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Comparison Agent | Notes |
|---|---|---|---|---|
| N-(4-butylphenyl)-... | MCF-7 | <10 | Hydroxyurea | Higher efficacy observed |
| Related Thieno Derivative | T47D | 5 | Hydroxyurea | Significant cytotoxicity |
| Related Thieno Derivative | Vero | 30 | Hydroxyurea | Selectivity index favorable |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of thieno[3,2-d]pyrimidinone derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase metabolic stability but may reduce bioavailability due to heightened hydrophobicity.
Biological Activity: Compounds with 4,6-diaminopyrimidinyl cores (e.g., ) exhibit stronger antimicrobial activity, attributed to enhanced hydrogen-bond interactions with bacterial enzymes. The 4-butylphenyl side chain in the target compound likely improves membrane permeability compared to shorter alkyl chains .
Synthetic Accessibility: Derivatives with tetrahydropyrimidinone cores (e.g., ) require additional reduction steps, increasing synthetic complexity. The target compound’s synthesis follows a streamlined route similar to other thioether-linked acetamides, leveraging Mitsunobu or nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
